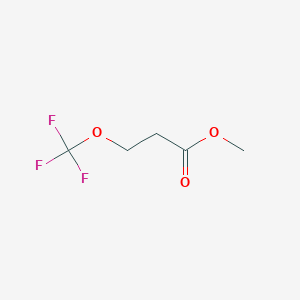
Methyl 3-(trifluoromethoxy)propanoate
概要
説明
Methyl 3-(trifluoromethoxy)propanoate is an organic compound with the molecular formula C5H7F3O3 It is a trifluoromethyl ether derivative, characterized by the presence of a trifluoromethoxy group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(trifluoromethoxy)propanoate can be synthesized through several methods. One common approach involves the fluorination of trichloromethoxypropanecarboxylic acid derivatives. This process typically employs reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions . Another method involves the oxidative desulfurization-fluorination of xanthates, which has been shown to be effective for producing primary alkyl trifluoromethyl ethers .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These methods are designed to ensure high yields and purity of the final product. The use of specialized equipment and stringent reaction conditions is essential to achieve the desired outcomes .
化学反応の分析
Types of Reactions
Methyl 3-(trifluoromethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
Methyl 3-(trifluoromethoxy)propanoate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism by which methyl 3-(trifluoromethoxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This, in turn, affects various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- Methyl (trifluoromethoxy)acetate
- Ethyl 3-(trifluoromethoxy)propanoate
- Methyl 2-(trifluoromethoxy)propanoate
Uniqueness
Methyl 3-(trifluoromethoxy)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
methyl 3-(trifluoromethoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJDXIQQPRCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














